molecular formula C23H23N5O2 B2377351 2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide CAS No. 1020969-39-4

2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

Cat. No. B2377351
CAS RN: 1020969-39-4
M. Wt: 401.47
InChI Key: APQXNEZKUMZMJI-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Studies

Anticancer and Antimicrobial Activities : The synthesis of heterocyclic compounds incorporating pyrazolo and triazine derivatives has shown significant anticancer and antimicrobial activities. The facile synthesis techniques involve the creation of triazole, triazolo[5,1-c]triazine, and pyrazolo[5,1-c]triazine derivatives with antipyrinyl moieties. These compounds were found to possess notable anticancer and antimicrobial properties upon evaluation, indicating their potential in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Anticonvulsant Activity : Alkanamide derivatives with heterocyclic rings like pyrazole and triazole have been synthesized and evaluated for their anticonvulsant activities. The structure-activity relationship revealed that the presence of a 1,2,4-triazole ring enhances the anticonvulsant effect, providing insights into designing new therapeutic agents (Tarikogullari et al., 2010).

Antimicrobial Activities of Thiazole and Pyrazole Derivatives : New thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety were synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited promising antimicrobial activities, highlighting their potential in combating microbial infections (Gouda et al., 2010).

Antioxidant and Antitumor Evaluation : The development of N-substituted-2-amino-1,3,4-thiadiazoles and their subsequent evaluation for antioxidant and antitumor activities indicate the potential of these synthesized compounds in medical research. Some compounds demonstrated promising results, suggesting their applicability in developing new treatments (Hamama et al., 2013).

Structural Analysis and Molecular Conformations : Studies on molecular conformations and hydrogen bonding in derivatives of antipyrine further contribute to understanding the structural characteristics that may influence the biological activities of these compounds. This analysis aids in the rational design of molecules with enhanced biological effects (Narayana et al., 2016).

properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-16-8-9-19(12-17(16)2)20-13-21-23(30)27(25-15-28(21)26-20)14-22(29)24-11-10-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQXNEZKUMZMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide

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